Cas no 68322-87-2 (1-bromo-3-(trichloromethyl)benzene)
1-bromo-3-(trichloromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-3-(trichloromethyl)-
- 1-bromo-3-(trichloromethyl)benzene
- EN300-26690615
- SCHEMBL11540480
- 68322-87-2
- 3-bromobenzotrichloride
-
- MDL: MFCD00465922
- Inchi: 1S/C7H4BrCl3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
- InChI Key: WROWRDDTFZTQEC-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(Cl)(Cl)Cl)=C1
Computed Properties
- Exact Mass: 271.85632
- Monoisotopic Mass: 271.85620g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
1-bromo-3-(trichloromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26690615-1g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95% | 1g |
$743.0 | 2023-09-11 | |
| Enamine | EN300-26690615-5g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95% | 5g |
$2152.0 | 2023-09-11 | |
| Enamine | EN300-26690615-10g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95% | 10g |
$3191.0 | 2023-09-11 | |
| Enamine | EN300-26690615-0.05g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95.0% | 0.05g |
$174.0 | 2025-03-20 | |
| Enamine | EN300-26690615-0.1g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
| Enamine | EN300-26690615-0.25g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95.0% | 0.25g |
$367.0 | 2025-03-20 | |
| Enamine | EN300-26690615-0.5g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-26690615-1.0g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
| Enamine | EN300-26690615-2.5g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-20 | |
| Enamine | EN300-26690615-5.0g |
1-bromo-3-(trichloromethyl)benzene |
68322-87-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 |
1-bromo-3-(trichloromethyl)benzene Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 1-bromo-3-(trichloromethyl)benzene
Recent Advances in the Study of 1-Bromo-3-(trichloromethyl)benzene (CAS: 68322-87-2) and Its Applications in Chemical Biology and Pharmaceutical Research
1-Bromo-3-(trichloromethyl)benzene (CAS: 68322-87-2) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical synthesis, medicinal chemistry, and materials science. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, reactivity, and potential pharmaceutical applications. Recent studies have highlighted its role as a key intermediate in the preparation of bioactive molecules, including drug candidates and agrochemicals.
The compound's unique structural features, characterized by the presence of both bromine and trichloromethyl groups, make it a valuable building block for various chemical transformations. Recent research has explored its use in cross-coupling reactions, nucleophilic substitutions, and radical-based processes. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the efficient Suzuki-Miyaura coupling of 1-bromo-3-(trichloromethyl)benzene with arylboronic acids, yielding biaryl derivatives with potential pharmacological activities.
In the pharmaceutical domain, 1-bromo-3-(trichloromethyl)benzene has been investigated as a precursor for the synthesis of novel antimicrobial and anticancer agents. A recent study in Bioorganic & Medicinal Chemistry Letters reported the development of a series of triazole derivatives using this compound, which exhibited promising activity against drug-resistant bacterial strains. Additionally, its trichloromethyl group has been leveraged in the design of prodrugs that release cytotoxic agents under specific physiological conditions.
From a mechanistic perspective, the reactivity of 1-bromo-3-(trichloromethyl)benzene has been elucidated through computational and experimental studies. Density functional theory (DFT) calculations have provided insights into the electronic effects of the substituents on its reactivity, facilitating the rational design of new synthetic routes. Furthermore, recent advancements in green chemistry have explored solvent-free and catalytic methods for its functionalization, aligning with the growing demand for sustainable chemical processes.
In conclusion, 1-bromo-3-(trichloromethyl)benzene (CAS: 68322-87-2) continues to be a compound of significant interest in chemical and pharmaceutical research. Its multifaceted applications, coupled with ongoing innovations in synthetic methodologies, underscore its potential to contribute to the development of new therapeutic agents and functional materials. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its interactions with biological macromolecules.
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